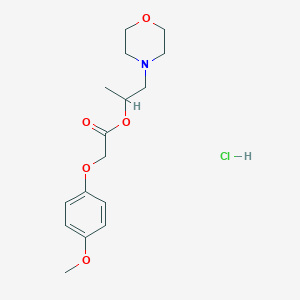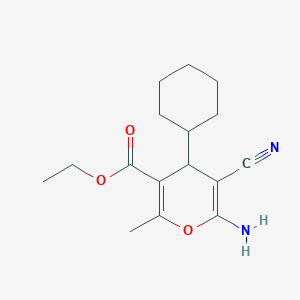![molecular formula C18H19N3O2S B4017991 N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves multiple steps, including reactions from simple precursors to obtain the desired thieno[2,3-d]pyrimidin derivatives. For instance, the synthesis of related thieno[2,3-d]pyrimidin derivatives involves various chemical reactions, such as the aza-Wittig reaction and annulation processes, to construct the pyrimidine scaffold with specific substituents (Ishikawa & Yamaguchi, 1980).
Molecular Structure Analysis
The molecular structure of N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine and related compounds has been elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing how the thieno[2,3-d]pyrimidine ring binds in a specific mode, which is crucial for understanding its interactions and potential biological activities (Gangjee et al., 2009).
Chemical Reactions and Properties
N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine undergoes various chemical reactions, indicating its reactivity and potential for derivatization. For example, the compound and its analogs participate in reactions such as the Ullmann reaction, showcasing their ability to form new bonds and derivatives with potential biological activity (Gangjee et al., 2008).
Physical Properties Analysis
The physical properties of N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining its suitability in various applications, including pharmaceutical formulations and material science.
Chemical Properties Analysis
The chemical properties of N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine, including its acidity, basicity, and reactivity towards different reagents, are crucial for understanding its behavior in chemical reactions and biological systems. Studies have shown that such compounds exhibit significant inhibitory activity against enzymes, highlighting the importance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry (Gangjee et al., 2005).
properties
IUPAC Name |
3-methyl-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-11(2)15(18(22)23)21-16-14-13(12-7-5-4-6-8-12)9-24-17(14)20-10-19-16/h4-11,15H,3H2,1-2H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGYQJADWATHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-2-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethoxyphenyl)-3-[(2-oxo-3-azepanyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017908.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4017940.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B4017946.png)

![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)




![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4018003.png)
![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)